

stability and storage of 1-Boc-4-Bromo-3-formylindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-4-Bromo-3-formylindole**

Cat. No.: **B1372707**

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of **1-Boc-4-Bromo-3-formylindole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-bromo-3-formylindole is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry, valued for its role in the construction of complex heterocyclic scaffolds. The integrity of this reagent is paramount for reproducible and successful downstream applications. This guide provides a comprehensive analysis of the chemical stability of **1-Boc-4-bromo-3-formylindole**, detailing its potential degradation pathways and offering evidence-based protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach to stability assessment, ensuring that researchers can maintain the quality and reliability of this critical building block.

Chemical & Physical Profile

A foundational understanding of the physicochemical properties of **1-Boc-4-bromo-3-formylindole** is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.

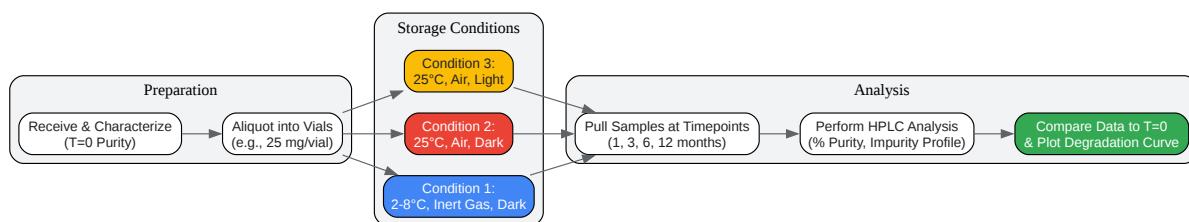
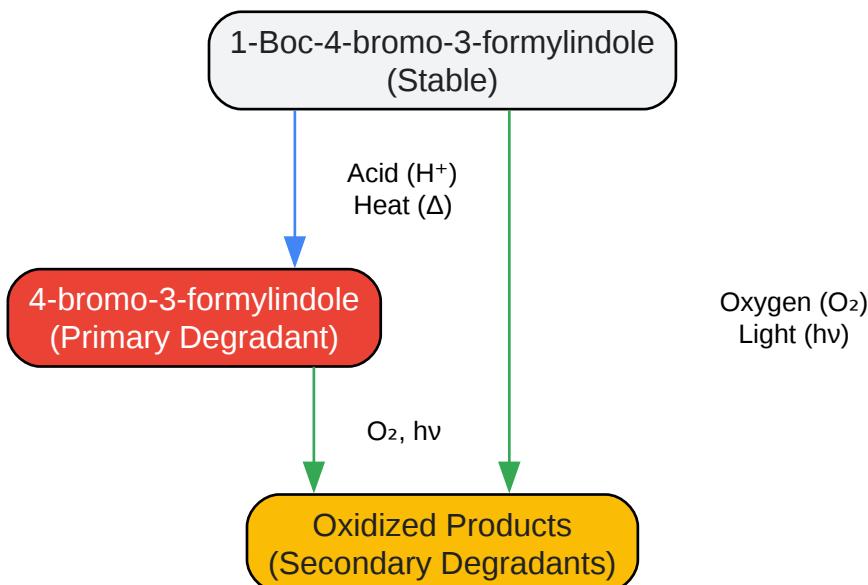
Property	Value	Reference(s)
CAS Number	303041-88-5	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₄ BrNO ₃	[1] [4]
Molecular Weight	324.17 g/mol	[1] [2] [4]
Appearance	White to light yellow solid or powder	[5] [6]
Melting Point	117-119 °C	[2]
Boiling Point	426.7 ± 48.0 °C (Predicted)	[2]
Density	1.42 ± 0.1 g/cm ³ (Predicted)	[2]

Core Stability Profile & Degradation Pathways

The stability of **1-Boc-4-bromo-3-formylindole** is primarily influenced by its two key functional moieties: the N-Boc protecting group and the substituted indole core. Understanding the vulnerabilities of each is critical to preventing degradation.

The Lability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability under many reaction conditions. However, it is inherently susceptible to cleavage under acidic or high-temperature conditions.[\[7\]](#)[\[8\]](#)



- Acid-Catalyzed Deprotection: The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. Trace amounts of acidic impurities in solvents, on glassware, or in the atmosphere can facilitate this process over time, leading to the formation of 4-bromo-3-formylindole. Standard deprotection protocols often employ strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[\[9\]](#)
- Thermolytic Degradation: The Boc group can also be cleaved at elevated temperatures.[\[8\]](#) [\[10\]](#) While the melting point of the compound is relatively high, prolonged exposure to moderate heat, especially during transport or storage in a warm environment, can initiate slow degradation.

The Substituted Indole Core

The indole nucleus itself is an electron-rich aromatic system susceptible to oxidation. The presence of the electron-withdrawing formyl group and the halogen substituent can modulate this reactivity. While generally stable, prolonged exposure to atmospheric oxygen, light, and certain metals can lead to oxidative degradation products.

Proposed Degradation Pathways

The primary degradation products are anticipated to result from the loss of the Boc group and oxidation. The diagram below illustrates the most probable degradation pathways under suboptimal storage conditions.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Boc-4-Bromo-3-formylindole - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [stability and storage of 1-Boc-4-Bromo-3-formylindole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1372707#stability-and-storage-of-1-boc-4-bromo-3-formylindole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com